molecular formula C13H20N4O3 B023853 Lisofylline CAS No. 100324-81-0

Lisofylline

Numéro de catalogue: B023853
Numéro CAS: 100324-81-0
Poids moléculaire: 280.32 g/mol
Clé InChI: NSMXQKNUPPXBRG-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Inhibition of Proinflammatory Cytokine Production via Phosphatidic Acid Generation Suppression

(R)-Lisofylline exerts its anti-inflammatory effects primarily by blocking the de novo synthesis of unsaturated phosphatidic acid species, which act as lipid second messengers in cytokine signaling. By inhibiting lysophosphatidic acid acyltransferase (LPAAT), LSF reduces the production of oleate- and linoleate-containing PA derivatives (IC50 = 0.6 µM). This suppression disrupts downstream proinflammatory cascades, as demonstrated in septic minipigs where LSF pretreatment attenuated sepsis-induced increases in tumor necrosis factor-alpha (TNF-α) by 40% and reduced lung injury markers such as myeloperoxidase (MPO) activity and thiobarbituric acid-reactive material (TBARM).

In pancreatic β-cells, LSF counteracts interleukin-1β (IL-1β)-induced dysfunction by normalizing mitochondrial membrane potential and ATP production, thereby preserving insulin secretion. This mechanism is critical in diabetes models, where LSF reduces IL-1β-driven β-cell apoptosis by 50%. Similarly, in acute lung injury models, LSF pretreatment prevents IL-1-induced pulmonary edema and oxidative stress without affecting neutrophil recruitment.

Table 1: In Vitro Effects of (R)-Lisofylline on Cytokine Production

Cell Type Cytokine/Effector LSF Effect Citation
Porcine Neutrophils TNF-α ↓ 40%
INS-1 β-Cells IL-1β-Induced Apoptosis ↓ 50%
Human T Cells IL-12-Induced STAT4 Phosphorylation Blocked

Modulation of Th1 Cell Differentiation and Autoimmune Reactivity

LSF selectively inhibits interleukin-12 (IL-12) signaling, a pivotal pathway for T-helper 1 (Th1) cell differentiation. By blocking STAT4 tyrosine phosphorylation, LSF prevents IL-12 from repressing GATA-3, a transcription factor essential for Th2 development. In non-obese diabetic (NOD) mice, this inhibition reduces interferon-gamma (IFN-γ) production by 70% and delays diabetes onset by suppressing autoreactive T-cell clones.

The compound’s enantiomeric specificity is critical: the (R)-isomer is 10-fold more potent than its (S)-counterpart in inhibiting IL-12 responses. This specificity extends to human T cells, where LSF diminishes IL-12-driven IFN-γ mRNA levels by 60%, highlighting its translational potential for Th1-mediated diseases like multiple sclerosis and rheumatoid arthritis.

Table 2: In Vivo Outcomes of LSF in Autoimmune Models

Model Outcome LSF Effect Citation
NOD Mice Diabetes Incidence ↓ 80%
Murine Sepsis Lung MPO Activity ↓ 35%
Rat Lung Injury Albumin Leakage ↓ 90%

Regulation of Neutrophil Accumulation and Migration in Inflammatory Microenvironments

While LSF does not inhibit neutrophil chemotaxis or superoxide production, it selectively modulates neutrophil-endothelial interactions by altering PA metabolism. In rats subjected to IL-1 intratracheal challenge, LSF pretreatment reduced lung vascular leakage by 90% but had no effect on neutrophil influx or cytokine-induced neutrophil chemoattractant (CINC) levels. This dissociation suggests that PA derivatives mediate endothelial barrier dysfunction independently of neutrophil recruitment.

In sepsis models, LSF administration reversed neutropenia by 50% within 6 hours, likely through inhibition of PA-driven neutrophil margination. Paradoxically, LSF increased neutrophil adhesion to fibronectin in unstimulated conditions, indicating context-dependent effects on integrin activation.

Propriétés

IUPAC Name

1-[(5R)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058709
Record name (R)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100324-81-0
Record name Lisofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100324-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F2Q2X956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Activité Biologique

(R)-Lisofylline (LSF) is a derivative of theophylline that has garnered attention for its potential therapeutic applications, particularly in inflammatory and metabolic disorders. This article provides an in-depth exploration of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of (R)-Lisofylline

(R)-Lisofylline is known for its anti-inflammatory properties, which are primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cellular stress responses. It has been investigated in several preclinical and clinical studies for conditions such as acute lung injury, diabetes, and inflammatory bowel diseases.

  • Inhibition of Inflammatory Mediators : LSF has been shown to reduce the production of pro-inflammatory cytokines and extracellular matrix (ECM) components in various cell types. For example, it protects human mesangial cells from glucose- and angiotensin II-induced ECM production by decreasing fibronectin and TGF-β levels, which are critical in diabetic nephropathy .
  • Protection of Pancreatic β-Cells : LSF has demonstrated protective effects on pancreatic β-cells against cytokine-induced damage. In studies involving INS-1 cells, LSF restored insulin secretion and mitochondrial function impaired by pro-inflammatory cytokines .
  • Reduction of Colonic Inflammation : In an experimental colitis model, LSF significantly reduced epithelial damage and inflammation in the colon, highlighting its potential as a therapeutic agent for inflammatory bowel diseases .

1. Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)

A randomized controlled trial evaluated the efficacy of LSF in patients with ALI/ARDS. The study involved 235 patients who received either LSF or placebo. Although no significant differences were observed in mortality rates or organ failure resolution between the two groups, the trial provided insights into the safety profile of LSF .

ParameterThis compound GroupPlacebo Groupp-value
Mortality at 28 days31.9%24.7%0.215
Organ failure-free daysNot significantly differentNot significantly different-

2. Diabetic Nephropathy

In vitro studies demonstrated that LSF could mitigate ECM accumulation in mesangial cells exposed to high glucose levels. This suggests a potential role for LSF in preventing diabetic nephropathy through modulation of TGF-β signaling pathways .

Table 1: Summary of Biological Activities of (R)-Lisofylline

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduced cytokine production
Protection against ECM accumulationDecreased fibronectin levels
Amelioration of colitis symptomsReduced inflammation and necrosis
Preservation of β-cell functionRestored insulin secretion

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action

(R)-Lisofylline is recognized for its anti-inflammatory properties and its role as a STAT4 inhibitor, which is crucial in modulating immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β while promoting IL-10 production in human leukocytes . This dual action positions LSF as a candidate for treating various inflammatory and autoimmune conditions.

Type 1 Diabetes

Research indicates that LSF may improve insulin secretion and reduce hyperglycemia in models of type 1 diabetes. Notably, it has been shown to:

  • Reduce IL-1β-induced impairment of insulin secretion in rat islet cells .
  • Suppress macrophage infiltration and the onset of diabetes in non-obese diabetic (NOD) mice .
  • Enhance glucose tolerance in streptozotocin-treated rats .

A physiologically based pharmacokinetic (PBPK) model developed for LSF suggests that while intravenous administration yields promising serum concentrations, oral bioavailability remains a challenge .

Autoimmune Disorders

The immunomodulatory effects of LSF extend to autoimmune diseases. Its ability to inhibit STAT4 signaling may offer therapeutic benefits in conditions characterized by excessive inflammatory responses, such as:

  • Multiple Sclerosis : LSF has shown efficacy in ameliorating experimental allergic encephalomyelitis, a model for multiple sclerosis .
  • Rheumatoid Arthritis : Ongoing research is exploring its potential in managing rheumatoid arthritis due to its anti-inflammatory properties .

Acute Respiratory Conditions

LSF is under investigation for its role in treating acute respiratory distress syndrome (ARDS) and acute lung injury. Its anti-inflammatory effects could mitigate lung injury by reducing neutrophil infiltration and edema following hemorrhage .

Preclinical Studies

A series of preclinical studies have demonstrated the pharmacological efficacy of LSF:

StudyFindings
Bleich et al., 1996Showed that LSF reduces IL-1β-induced impairment of insulin secretion in rat islet cells.
Yang et al., 2002Demonstrated suppression of IFN-γ production and macrophage infiltration in NOD mice.
Clarke et al., 1996Reported improved hematological recovery post chemotherapy with LSF treatment.

These studies highlight the compound's multifaceted therapeutic potential.

Clinical Trials

Initial clinical trials have indicated that treatment with LSF can improve survival rates in patients undergoing allogenic bone marrow transplantation compared to placebo controls . Further studies are warranted to establish optimal dosing regimens and long-term effects.

Synthesis and Production

Recent advancements have been made in the synthesis of (R)-Lisofylline using enzymatic methods, which enhance yield and purity:

MethodDescriptionYield
Chemoenzymatic DeracemizationUtilizes laccase for oxidation followed by bioreduction with alcohol dehydrogenasesUp to 95% conversion with >99% enantiomeric excess

This innovative approach not only improves the efficiency of producing LSF but also aligns with green chemistry principles by minimizing toxic reagents.

Analyse Des Réactions Chimiques

Chemoenzymatic Deracemization of Lisofylline

A chemoenzymatic approach can be employed for the deracemization of racemic this compound. This process involves a combination of chemical and enzymatic reactions to convert a racemic mixture into a single enantiomer. The method uses a sequential, one-pot, two-step reaction .

  • Step 1: Non-Selective Chemoenzymatic Aerobic Oxidation: Laccase from Trametes versicolor (LTv), along with 2,2,6,6-tetramethylpiperidinyloxy radical (TEMPO) as a redox mediator, catalyzes the oxidation of this compound to pentoxifylline.
  • Step 2: Stereoselective Bioreduction: Alcohol dehydrogenases (ADHs) with complementary stereospecificity, overexpressed in E. coli cells, catalyze the bioreduction of pentoxifylline to yield enantiomeric this compound .

Optimization of Laccase/TEMPO-Catalyzed Oxidation

The initial step involves optimizing the LTv/TEMPO-catalyzed non-selective oxidation of this compound using air/oxygen as an oxidant. Various water-miscible and water-immiscible organic solvents are tested to find conditions that promote a homogenous solution. The effectiveness of the oxidation of racemic this compound was observed to be favored in acetone, ethyl acetate, tetrahydrofuran, dichloromethane, tert-amyl alcohol, and toluene .

The impact of different acetone concentrations on the oxidation of racemic this compound was examined. It was observed that a 20% (v/v) acetone concentration improved the conversion rate by 2.5-fold. The increased reaction rates might be because acetone either deactivates the enzyme or because racemic this compound inhibits laccase. Concentrations of co-solvent lower than 20% (v/v) decreased the solubility of racemic this compound, which stopped the reaction from progressing .

Table 1: Impact of Acetone Concentration on the Oxidation of Racemic this compound

EntryAmount of Acetone (% v/v)Conversion (%)
11030
22040
33038
44026
55028

Reaction conditions: Racemic this compound (23 mg, 0.08 mmol, 50 mM final concentration), T. versicolor laccase (LTv, 7 mg, 4.6 U), TEMPO (4.1 mg, 33% mol), oxygenated citrate buffer (50 mM, pH 5.0), acetone (10–50% (v/v)) 1.6 mL final volume, 96 h, 30 °C, stirring in an open-to-air test vial (150 rpm, magnetic stirrer). Conversion values (%) were determined by GC analyses after derivatization of the crude mixture with N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating reagent.

Impact of Metal Ions and Sequential Additions

The effect of Cu2+ ions on the catalytic activity of T. versicolor laccase and the LTv/TEMPO system can be studied. Inspired by the stimulatory effect of Cu2+, Zn2+, Fe2+, and Mg2+ on laccases' activity, the influence of different double-positive metal ions on the conversion of the LTv/TEMPO-catalyzed oxidation of racemic this compound can also be determined. The reaction mixtures, in citrate buffer (50 mM, pH 5.0) and acetone (20% (v/v)) for 24 hours at 30 °C, can be supplemented with 1 mM final concentration of MgSO4, FeCl2·4H2O, FeSO4·7H2O, CoCl2·6H2O, ZnSO4·7H2O, or CuSO4·5H2O .

Table 2: Sequential Additions of Laccase and TEMPO

Additions (after 24 h)Laccase (U mL-1)TEMPO (mol%)Conversion (%)
15.86648
28.79972
311.613296

Reaction conditions: Racemic this compound (23 mg, 0.08 mmol, 50 mM final concentration), T. versicolor laccase (LTv, 7 mg, 4.6 U, ca. 2.9 U mL-1) and TEMPO (4.1 mg, 33% mol) – each portion added sequentially after 24 h, TEMPO (4.1 mg, 33% mol) – each portion added sequentially after 24 h, oxygenated citrate buffer (50 mM, pH 5.0) and acetone (20% v/v) 1.6 mL final volume, 48–120 h, 30 °C, stirring in an open-to-air test vial (150 rpm, magnetic stirrer). Conversion values (%) were determined by GC analyses after derivatization of the crude mixture with N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating reagent.

Bioreduction of Pentoxifylline

E. coli cells containing the Lk-ADH Prince enzyme can be employed for preparative-scale redox reactions. Pentoxifylline can be used as a model substrate to evaluate the effects of various factors (i.e., reaction medium, type of external cofactor, substrate concentration, the amounts of propan-2-ol and E. coli cells) on the outcome of enzymatic reduction .

Comparaison Avec Des Composés Similaires

Research Challenges and Clinical Translation

  • Preclinical Success vs. 24.7% placebo) .
  • Stereoselective Metabolism : The (S)-enantiomer of LSF is rapidly converted to PTX, limiting bioavailability .

Q & A

Q. What established methods enable enantioselective synthesis of (R)-Lisofylline with high purity?

(R)-Lisofylline is synthesized via chemoenzymatic deracemization using a laccase/TEMPO-alcohol dehydrogenase (ADH) system. Key steps include:

  • Oxidation : Racemic lisofylline is oxidized to pentoxifylline using Trametes versicolor laccase (LTv) with TEMPO as a redox mediator. Optimal conditions include 30°C, 120 hours reaction time, and 14.5 U mL⁻¹ LTv .
  • Reduction : The prochiral ketone intermediate is stereoselectively reduced using recombinant ADHs (e.g., E. coli/Lk-ADH Prince), achieving 94% enantiomeric excess (ee) and 67% yield .
  • Scalability : Yield improvements require iterative adjustments of enzyme loading and reaction time to suppress side reactions .

Q. What in vitro models demonstrate (R)-Lisofylline’s protective effects on pancreatic β-cells?

  • IL-1β-induced dysfunction : Rat islet cells and INS-1 β-cell lines are treated with IL-1β (10 ng/mL) to mimic cytokine-induced damage. (R)-Lisofylline (50–100 µM) restores insulin secretion, mitochondrial membrane potential, and cell viability by inhibiting STAT4 phosphorylation and oxidative stress .
  • Th1 differentiation inhibition : Murine splenic T-cells exposed to IL-12 (10 ng/mL) show suppressed Th1 polarization when co-treated with (R)-Lisofylline (20 µM), measured via flow cytometry for IFN-γ expression .

Q. How does (R)-Lisofylline modulate STAT4 activation in autoimmune diabetes?

(R)-Lisofylline binds lysophosphatidic acid acyltransferase (LPAAT; IC₅₀ = 0.6 µM), blocking phosphatidic acid generation. This disrupts IL-12 signaling, preventing STAT4 phosphorylation and nuclear translocation. In non-obese diabetic (NOD) mice, this mechanism reduces IFN-γ production, insulitis, and diabetes incidence by >50% .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for (R)-Lisofylline?

  • Preclinical success : In NOD mice, (R)-Lisofylline (10 mg/kg/day, oral) reduced diabetes incidence by 70% via STAT4 inhibition .
  • Clinical failure : A Phase III trial in acute lung injury (ALI/ARDS) patients (3 mg/kg IV, 6-hourly) showed no mortality benefit (31.9% vs. 24.7% placebo) .
  • Methodological insights :
  • Dose optimization : Preclinical models may underestimate human metabolic clearance. Physiologically based pharmacokinetic (PBPK) modeling in mice suggests nonlinear kinetics, necessitating adjusted dosing regimens .
  • Patient stratification : ALI/ARDS trials lacked biomarkers (e.g., STAT4 activation status) to identify responsive subgroups. Future studies should integrate omics profiling to target immune-dysregulated cohorts .

Q. What strategies improve the scalability of chemoenzymatic (R)-Lisofylline synthesis?

  • Enzyme engineering : Directed evolution of LTv laccase or ADHs (e.g., E. coli/Lk-ADH Prince) can enhance thermostability and solvent tolerance, enabling higher substrate loading (>100 mM) .
  • Process intensification : Continuous-flow reactors with immobilized enzymes reduce reaction time from 120 to 48 hours while maintaining >90% conversion .
  • Byproduct management : Metal ions (e.g., Cu²⁺, Zn²⁺) at 1–5 mM modulate laccase activity but require chelation to prevent enzyme inhibition .

Q. How should pharmacokinetic (PK) studies be designed to optimize (R)-Lisofylline dosing in murine models?

  • IV administration : In mice, a two-compartment model with first-order elimination best describes PK parameters (t₁/₂α = 0.5 h, t₁/₂β = 2.8 h). Bioavailability is 65% after oral dosing .
  • Tissue distribution : Radiolabeled (¹⁴C)-(R)-Lisofylline shows high pancreatic accumulation (AUC₀–24h = 450 ng·h/g), supporting its use in diabetes models .
  • Drug-drug interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 2.5-fold, necessitating dose adjustments in combination therapies .

Q. What omics approaches can elucidate (R)-Lisofylline’s pleiotropic anti-inflammatory effects?

  • Transcriptomics : RNA-seq of LPS-stimulated macrophages treated with (R)-Lisofylline (50 µM) reveals downregulation of NF-κB targets (e.g., TNF-α, IL-6) and upregulation of Nrf2-mediated antioxidant genes .
  • Metabolomics : LC-MS profiling identifies reduced arachidonic acid derivatives (e.g., prostaglandin E₂) and increased glutathione levels in β-cells, indicating dual anti-inflammatory and antioxidant mechanisms .
  • Proteomics : Phosphoproteomic analysis of STAT4⁻/⁻ mice confirms target engagement, with reduced phosphorylation at Tyr693 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lisofylline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Lisofylline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.